D-Glucuronic acid (Standard)

Analytical Chemistry Metabolomics Polysaccharide Analysis

Selecting this D-Glucuronic acid standard over generic uronic acids or the lactone analog is critical for reproducible data. The free acid exhibits a 3.3-fold lower HPLC detection limit (7.19 pmol) vs. D-galacturonic acid, enabling precise quantification in low-yield metabolomics or GAG incorporation studies. Its distinct Km (6 mM) for glucuronolactone reductase and isoform-specific β-glucuronidase inhibition make it essential for accurate Phase II metabolism modeling. Unlike D-glucuronolactone, which reversibly interconverts in aqueous solution causing concentration drift, this CRM-grade material (ISO 17034/ISO/IEC 17025) ensures batch-to-batch consistency for validated analytical methods.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 576-37-4
Cat. No. B1201727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucuronic acid (Standard)
CAS576-37-4
SynonymsGlucuronate
Glucuronate, Monopotassium
Glucuronate, Monosodium
Glucuronic Acid
Glucuronic Acid, 6-(14)C-labeled, (D)-isomer
Glucuronic Acid, Monopotassium Salt
Glucuronic Acid, Monosodium Salt
Monopotassium Glucuronate
Monosodium Glucuronate
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1
InChIKeyIAJILQKETJEXLJ-QTBDOELSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucuronic Acid (CAS 576-37-4) for Research and Industrial Procurement


D-Glucuronic acid (GlcA) is a hexuronic acid derived from the oxidation of the C-6 hydroxyl group of D-glucose to a carboxyl group [1]. It is a critical endogenous metabolite that serves as a key component of glycosaminoglycans (GAGs) such as hyaluronic acid, chondroitin sulfate, and heparin, and is the essential substrate for Phase II glucuronidation, a major detoxification pathway in mammals [2]. Unlike its common analog D-glucuronolactone, the free acid form is inherently unstable and often exists in equilibrium with its lactone, making its procurement as a defined analytical standard or in a specific salt form critical for reproducible experimental outcomes [3].

Why Substituting D-Glucuronic Acid with Analogs Compromises Experimental Integrity


Selecting a generic uronic acid or a related lactone analog in place of D-glucuronic acid introduces significant variability in key analytical and biological parameters. D-glucuronic acid exhibits a unique detection sensitivity in HPLC-based methods, being over three times more detectable than D-galacturonic acid [1]. Furthermore, its enzymatic recognition differs markedly from other hexuronic acids; for example, it displays a distinct substrate affinity (Km) for key enzymes like glucuronolactone reductase compared to D-galacturonic and L-iduronic acids [2]. Even its structural isomer, D-glucuronolactone, has a different stability profile, undergoing reversible interconversion with the free acid in aqueous solutions, which can lead to inconsistent substrate concentrations and kinetic measurements if the wrong form is used [3]. These differences underscore why D-glucuronic acid cannot be seamlessly interchanged with its closest analogs without rigorous re-validation.

Quantitative Differentiation of D-Glucuronic Acid (CAS 576-37-4) Against Key Analogs


Superior HPLC Detectability vs. D-Galacturonic Acid

In HPLC analysis with post-column fluorescence derivatization, D-glucuronic acid exhibits a detection limit of 7.19 pmol, which is over 3-fold lower (more sensitive) than the 23.88 pmol limit for D-galacturonic acid [1].

Analytical Chemistry Metabolomics Polysaccharide Analysis

Differential Enzymatic Recognition: Km Values for Glucuronolactone Reductase

Glucuronolactone reductase from rat kidney exhibits distinct substrate affinities for various hexuronic acids. The Km for D-glucuronic acid is 6 mM, which is notably lower (higher affinity) than the 9 mM Km for D-glucuronolactone, and comparable to L-iduronic acid (6 mM) but higher than D-galacturonic acid (4 mM) [1]. This indicates that D-glucuronic acid is a moderate-affinity substrate for this specific enzyme, differing from its analogs.

Enzymology Drug Metabolism Biochemical Assays

Analytical Grade Purity Benchmarking for Reproducible Quantification

Commercially available D-glucuronic acid is offered in distinct purity grades that directly impact its suitability for different applications. For research purposes, a standard purity of ≥98% by HPLC is commonly cited , while certified reference materials (CRMs) are manufactured under ISO 17034 and ISO/IEC 17025 guidelines, providing multi-traceability to pharmacopeial standards .

Quality Control Analytical Standards Metrology

Electrochemical Differentiation: Oxidation Potential vs. D-Galacturonic Acid

In cyclic voltammetry using a copper nanoparticle-modified electrode, D-glucuronic and D-galacturonic acids exhibit distinct irreversible oxidation potentials of 0.48 V and 0.45 V vs. Ag/AgCl, respectively [1]. This 30 mV difference allows for their differentiation in pulsed amperometric detection, although D-glucuronic acid demonstrates lower amperometric sensitivity (1.9 × 10^6 μA l mol−1) compared to D-galacturonic acid (3.6 × 10^6 μA l mol−1) [1].

Electrochemistry Biosensors Lignocellulosic Analysis

Competitive Inhibition of β-Glucuronidase: Isoform-Specific Effects

D-glucuronic acid acts as a competitive inhibitor of β-glucuronidase. In a study on two isoforms (I and II) from the mollusc Helicella ericetorum, 5 mM D-glucuronic acid increased the Km of form I by 2.5-fold (from 0.88 mM to 2.2 mM) and of form II by 2.2-fold (from 0.63 mM to 1.4 mM) [1]. This demonstrates a differential inhibitory effect on enzyme isoforms.

Enzyme Inhibition Drug Metabolism Glycobiology

Distinct Interconversion Kinetics with D-Glucuronolactone

D-glucuronic acid (GlcA) and D-glucuronolactone (GlcL) are in a state of dynamic equilibrium. In subcritical aqueous ethanol at 180°C, higher ethanol concentrations (e.g., 80% w/w) significantly slow the degradation of GlcA and favor its conversion to GlcL [1]. Kinetic analysis under first-order assumptions confirmed that the rate constants for interconversion are smaller at higher ethanol concentrations [1].

Stability Studies Process Chemistry Formulation

Optimal Application Scenarios for D-Glucuronic Acid (CAS 576-37-4)


High-Sensitivity Quantification in Complex Biological Matrices

Leverage the 3.3-fold lower HPLC detection limit (7.19 pmol) compared to D-galacturonic acid [1] for precise quantification of endogenous D-glucuronic acid in metabolomics studies, or for tracking its incorporation into glycosaminoglycans in low-yield cell cultures.

Validated Enzymatic Assays for Drug Metabolism Research

Utilize D-glucuronic acid as a defined substrate or inhibitor in glucuronidation studies. Its distinct Km (6 mM) for glucuronolactone reductase [2] and its isoform-specific inhibition of β-glucuronidase [3] make it essential for accurately modeling Phase II metabolism and enzyme kinetics.

Development of Electrochemical Sensors for Uronic Acids

Exploit the characteristic oxidation potential of D-glucuronic acid (0.48 V vs. Ag/AgCl) [4] to design selective amperometric sensors or detection systems for monitoring this specific uronic acid in industrial processes like biomass conversion or food quality control.

Pharmaceutical Quality Control and Method Validation

Source Certified Reference Material (CRM) grade D-glucuronic acid, certified to ISO 17034 and ISO/IEC 17025 , as a traceable standard for validating analytical methods (HPLC, GC-MS) and for use in pharmaceutical quality control laboratories to ensure batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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